molecular formula C5H12Cl2F2N2 B2595462 [(1R,3S)-3-(Aminomethyl)-2,2-difluorocyclopropyl]methanamine;dihydrochloride CAS No. 2416218-53-4

[(1R,3S)-3-(Aminomethyl)-2,2-difluorocyclopropyl]methanamine;dihydrochloride

Cat. No.: B2595462
CAS No.: 2416218-53-4
M. Wt: 209.06
InChI Key: QEWAAFRDDDIJRE-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,3S)-3-(Aminomethyl)-2,2-difluorocyclopropyl]methanamine;dihydrochloride is a chemical compound with the molecular formula C5H10F2N2.2HCl. It is a cyclopropyl derivative with two fluorine atoms and an aminomethyl group attached to the cyclopropane ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3S)-3-(Aminomethyl)-2,2-difluorocyclopropyl]methanamine;dihydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a carbene or carbenoid reagent.

    Introduction of Fluorine Atoms: The difluorination of the cyclopropane ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(1R,3S)-3-(Aminomethyl)-2,2-difluorocyclopropyl]methanamine;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropyl ketones, while reduction may produce difluorocyclopropylamines.

Scientific Research Applications

[(1R,3S)-3-(Aminomethyl)-2,2-difluorocyclopropyl]methanamine;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1R,3S)-3-(Aminomethyl)-2,2-difluorocyclopropyl]methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the difluorocyclopropyl moiety provides stability and resistance to metabolic degradation. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,3S)-3-(Aminomethyl)cyclohexyl]methanamine
  • [(1S,3R)-3-(Aminomethyl)-2,2-difluorocyclopropyl]methanamine

Uniqueness

[(1R,3S)-3-(Aminomethyl)-2,2-difluorocyclopropyl]methanamine;dihydrochloride is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable tool in various research applications.

Properties

IUPAC Name

[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2N2.2ClH/c6-5(7)3(1-8)4(5)2-9;;/h3-4H,1-2,8-9H2;2*1H/t3-,4+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNJFIFQCJNHOU-NDXJVULZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C1(F)F)CN)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H](C1(F)F)CN)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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